molecular formula C12H10Mg B1604861 Diphenylmagnesium CAS No. 555-54-4

Diphenylmagnesium

Cat. No.: B1604861
CAS No.: 555-54-4
M. Wt: 178.51 g/mol
InChI Key: WRYKIHMRDIOPSI-UHFFFAOYSA-N
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Description

Diphenylmagnesium (Ph₂Mg) is a diarylmagnesium compound characterized by two phenyl groups bonded to a magnesium center. It is typically stabilized by Lewis base ligands such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA). Its structure in the TMEDA-coordinated form, [Ph₂Mg(tmeda)], adopts a tetrahedral geometry around magnesium, with phenyl rings exhibiting slight distortions . Ph₂Mg is a versatile reagent in organic synthesis, particularly in polymerization catalysis and the formation of intermetallic complexes .

Properties

CAS No.

555-54-4

Molecular Formula

C12H10Mg

Molecular Weight

178.51 g/mol

IUPAC Name

magnesium;benzene

InChI

InChI=1S/2C6H5.Mg/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

WRYKIHMRDIOPSI-UHFFFAOYSA-N

SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2]

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2]

Other CAS No.

555-54-4

physical_description

Magnesium diphenyl appears as a whitish to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Used to make other chemicals.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organomagnesium Compounds

Structural and Coordination Properties

Compound Coordination Number Common Ligands Geometry Key Structural Features
Diphenylmagnesium (Ph₂Mg) 4–5 THF, TMEDA, dioxane* Tetrahedral Ligand-dependent coordination; forms stable adducts with TMEDA
o-Tolylmagnesium bromide 4 Ether, THF Linear or trigonal Steric hindrance from methyl groups prevents higher coordination
Dicyclopentadienylmagnesium (Cp₂Mg) 3–4 THF, ether Varies Forms heteroleptic complexes (e.g., with Ph₂Mg)
Di-n-butylmagnesium 4 Ether, THF Tetrahedral Less steric bulk compared to Ph₂Mg

Key Findings :

  • Steric effects significantly influence coordination behavior. For example, o-tolylmagnesium bromide cannot achieve a coordination number higher than 4 due to methyl group hindrance, whereas Ph₂Mg accommodates up to five ligands under specific conditions .
  • Ph₂Mg exhibits greater versatility in forming intermetallic complexes (e.g., [Ph₃MgLi]) compared to alkylmagnesium analogs like di-n-butylmagnesium .

Reactivity in Chemical Transformations

Reductive Capacity in Oxide Systems

Both Ph₂Mg and di-n-butylmagnesium fail to intercalate Mg²⁺ into α-MnO₂, instead producing amorphous MgO via conversion reactions. This suggests that the organic substituents (aryl vs.

Schlenk Equilibrium Dynamics

Ph₂Mg participates in Schlenk equilibria when reacted with bidentate ligands like (Ph₂P)(DIPP)nacnac−H, favoring homoleptic complexes (e.g., [(Ph₂P)(DIPP)nacnac]₂Mg) over heteroleptic species. This contrasts with dibenzylmagnesium, which shows similar tendencies but varies in solubility and ligand exchange rates .

Solubility and Stability

Compound Solubility in Ether/THF Stability in Dioxane Notable Adducts
Ph₂Mg High Unstable [Ph₂Mg(thf)₂], [Ph₂Mg(tmeda)]
o-Tolylmagnesium bromide Moderate Stable* [(oTol)₂Mg(dx)₂]
Di-n-butylmagnesium High Stable [Mg(nBu)₂(thf)₂]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylmagnesium
Reactant of Route 2
Diphenylmagnesium

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